![molecular formula C10H10F3NOS B1320623 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane CAS No. 937602-49-8](/img/structure/B1320623.png)
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another example is the synthesis of 1-trifluoromethoxy-4-(trifluoromethyl)benzene which affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Scientific Research Applications
Inhibitors of Human Soluble Epoxide Hydrolase
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane: derivatives have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase (sEH) . sEH is a promising target for the treatment of various diseases such as hypertension, tuberculosis, and renal pathologies. The presence of the 4-(trifluoromethoxy)phenyl group enhances the lipophilicity and potential inhibitory effect on sEH, making these compounds significant in the development of new therapeutic agents.
Electrochromic Devices
Polymers containing the 4-(trifluoromethoxy)phenyl group, which is structurally similar to the compound , have been identified as promising anodic materials for electrochromic devices (ECDs) . These materials can change color reversibly when a potential is applied, making them suitable for applications like smart windows, auto-dimming mirrors, and energy storage devices.
Insecticides and Rodenticides
Compounds with the 4-(trifluoromethoxy)phenyl moiety have been used in the synthesis of insecticides, such as metaflumizone . These substances act by blocking potential-dependent sodium channels in harmful insects and rodents, providing a basis for the development of new pest control agents.
Antitumor Activity
The 4-(trifluoromethoxy)phenyl group has been incorporated into molecules that exhibit antitumor activity through the inhibition of tyrosine kinase . This suggests that derivatives of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane could be explored for their potential use in cancer therapy.
Therapeutic Agents
The structural analogs of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane have been investigated as therapeutic agents. For instance, TAK-659, a selective inhibitor of Bruton’s tyrosine kinase (BTK), is a compound of interest in this category. BTK inhibitors are significant in the treatment of autoimmune diseases and certain types of cancer.
Organic Synthesis
The trifluoromethoxy group is a valuable substituent in organic synthesis, providing lipophilicity and stability to various compounds . The incorporation of this group into different molecular frameworks can lead to the development of novel organic materials with enhanced properties.
Mechanism of Action
Target of Action
The primary target of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane, also known as FCCP, is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .
Mode of Action
FCCP disrupts ATP synthesis by transporting protons across cell membranes . At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules by impairing the binding of microtubule-associated proteins .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . By transporting protons across cell membranes, it disrupts the mitochondrial H+ gradient, which is essential for ATP synthesis . This disruption leads to an increase in intracellular pH and affects the stability of microtubules .
Pharmacokinetics
It is known that the compound can readily cross cell membranes due to its lipophilic nature
Result of Action
The action of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane results in the disruption of ATP synthesis and the depolymerization of microtubules . This can lead to changes in cell morphology and function, and potentially cell death .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane. For instance, the compound’s ability to transport protons across cell membranes and disrupt ATP synthesis could be affected by the pH of the cellular environment . Similarly, temperature can influence the rate of this proton transport and thus the compound’s efficacy .
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRGKSEVFESNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265519 |
Source
|
Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-49-8 |
Source
|
Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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